molecular formula C13H13N3O2S B2535593 (Z)-2-((E)-(3-allyl-2-hydroxybenzylidene)hydrazono)thiazolidin-4-one CAS No. 324067-00-7

(Z)-2-((E)-(3-allyl-2-hydroxybenzylidene)hydrazono)thiazolidin-4-one

Cat. No.: B2535593
CAS No.: 324067-00-7
M. Wt: 275.33
InChI Key: KKSDXNUXMFXBOQ-VGOFMYFVSA-N
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Description

(Z)-2-((E)-(3-allyl-2-hydroxybenzylidene)hydrazono)thiazolidin-4-one is a synthetic hydrazone-based compound designed for advanced pharmaceutical and medicinal chemistry research. Its molecular structure integrates a thiazolidin-4-one ring, a privileged scaffold in drug discovery known for its diverse biological activities. Scientific investigations into analogous structures have demonstrated that the thiazolidinone core is a versatile pharmacophore with significant potential in developing novel anticancer and antimicrobial agents . Compounds featuring a 3-allyl-2-hydroxybenzylidene motif, similar to the backbone of this reagent, have shown particularly promising biological profiles. For instance, closely related (E)-N'-(3-allyl-2-hydroxy)benzylidene hydrazide derivatives have been synthesized and evaluated as potent antitumor agents, with some exhibiting cytotoxicity significantly greater than standard chemotherapeutic drugs like 5-fluorouracil . The proposed mechanism of action for such active compounds often involves the activation of caspase enzymes, which are key mediators of apoptosis (programmed cell death) in cancer cells . Furthermore, the rhodanine (2-thioxothiazolidin-4-one) and related heterocyclic systems are frequently explored for their antimicrobial and anti-inflammatory properties, suggesting broad potential applications for this compound in infectious disease and inflammation research . This product is provided as a solid research-grade material to facilitate your innovative projects in hit-to-lead optimization and mechanism of action studies. It is intended for use by qualified researchers in a controlled laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(2Z)-2-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-2-4-9-5-3-6-10(12(9)18)7-14-16-13-15-11(17)8-19-13/h2-3,5-7,18H,1,4,8H2,(H,15,16,17)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSDXNUXMFXBOQ-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NN=C2NC(=O)CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC1=C(C(=CC=C1)/C=N/N=C\2/NC(=O)CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((E)-(3-allyl-2-hydroxybenzylidene)hydrazono)thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 3-allyl-2-hydroxybenzaldehyde with thiosemicarbazide to form the corresponding hydrazone. This intermediate is then cyclized with chloroacetic acid under basic conditions to yield the thiazolidin-4-one derivative .

Industrial Production Methods

Industrial production methods for thiazolidin-4-one derivatives often employ microwave-assisted synthesis due to its efficiency and reduced reaction times. This method involves the use of microwave irradiation to accelerate the reaction, leading to higher yields and purities .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-((E)-(3-allyl-2-hydroxybenzylidene)hydrazono)thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

1. Anticancer Properties
Thiazolidin-4-ones have been extensively studied for their anticancer properties. Research indicates that derivatives of thiazolidin-4-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain thiazolidin-4-one derivatives can inhibit the proliferation of breast cancer cells (MCF-7 and MDA-MB-231) with IC50 values indicating effective dose-dependent responses . The mechanism involves apoptosis induction and modulation of key signaling pathways such as AKT and mTOR.

2. Antimicrobial Activity
The compound demonstrates notable antimicrobial properties against various bacterial and fungal strains. Thiazolidin-4-one derivatives have been reported to exhibit both antibacterial and antifungal activities, making them promising candidates for developing new antimicrobial agents . The structure-activity relationship (SAR) studies suggest that modifications at specific positions enhance their efficacy.

3. Antioxidant Activity
The antioxidant potential of thiazolidin-4-one derivatives has been highlighted in several studies. These compounds can scavenge free radicals and reduce lipid peroxidation, which is crucial in preventing oxidative stress-related diseases . The antioxidant activity is influenced by the presence of substituents on the thiazolidinone ring, with specific modifications leading to enhanced activity.

4. Anti-inflammatory Effects
Thiazolidin-4-one derivatives also exhibit anti-inflammatory properties, which are essential in treating chronic inflammatory conditions. The compounds have shown the ability to inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in inflammatory diseases .

Synthetic Methodologies

The synthesis of (Z)-2-((E)-(3-allyl-2-hydroxybenzylidene)hydrazono)thiazolidin-4-one typically involves a multi-step process:

  • Formation of Hydrazone : The initial step involves the condensation of 3-allyl-2-hydroxybenzaldehyde with a hydrazine derivative to form a hydrazone intermediate.
  • Cyclization : The hydrazone undergoes cyclization with thioketones or isothiocyanates to yield the thiazolidinone structure. This step is crucial as it defines the core pharmacophore of the compound.
  • Characterization : The synthesized compound is characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity .

Case Studies

Several case studies illustrate the applications of (Z)-2-((E)-(3-allyl-2-hydroxybenzylidene)hydrazono)thiazolidin-4-one:

Study Objective Findings
El-Kashef et al. (2020)Investigate anticancer activityIdentified compounds with significant cytotoxic effects on breast cancer cell lines .
Aziz et al. (2021)Synthesize quinazolinone-thiazolidin hybridsReported enhanced anticancer activity against MCF-7 and A549 cell lines .
Bioactivity Review (2021)Overview of biological activitiesHighlighted diverse activities including antioxidant, antimicrobial, and anticancer effects .

Mechanism of Action

The mechanism of action of (Z)-2-((E)-(3-allyl-2-hydroxybenzylidene)hydrazono)thiazolidin-4-one involves its interaction with various molecular targets. It is known to inhibit specific enzymes and pathways, leading to its biological effects. For example, it can inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Thiazolidin-4-one derivatives vary in their substituents and linkage types, which critically affect their physicochemical and biological properties. Key structural analogs include:

Indazole-Thiadiazole-Thiazolidinone Hybrids (e.g., compounds from ): Substituents: 1H-indazol-5-yl, 4-methoxybenzylidene, or bromobenzylidene groups. Example: (Z)-2-((5-(1H-Indazol-5-yl)-1,3,4-Thiadiazol-2-yl)Imino)-5-((E)-4-Methoxybenzylidene)Thiazolidin-4-One shows a yield of 78% and a melting point of 227°C .

Coumarin-Based Derivatives (e.g., SKYe, SKYf in ):

  • Substituents: Methoxycoumarin moieties.
  • Structural Impact: The coumarin system introduces fluorescence and enhances bioavailability. For example, SKYe (259–261°C melting point) exhibits distinct IR peaks at 1,720 cm⁻¹ (C=O lactone) and 1,648 cm⁻¹ (C=O keto), indicating strong intramolecular hydrogen bonding .

Pyridine-Fluorobenzylidene Derivatives (e.g., 9a in ): Substituents: 4-Fluorobenzylidene and pyridine groups. Compound 9a has a melting point of 204–206°C and 75% yield .

Camphor-Derived Iminothiazolidinones (e.g., 3a in ): Substituents: Bicyclic camphor moieties. Structural Impact: The rigid camphor framework may improve metabolic stability. Compound 3a exhibits antiviral activity with a 60% yield and HRMS-confirmed molecular structure .

Physicochemical Properties

A comparative analysis of melting points, solubility, and spectral data reveals trends:

Compound Class Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR) Reference
Indazole-Thiadiazole Hybrids 210–227 62–78 1H NMR: δ 7.1–8.5 (Ar-H); IR: 1,650 (C=N)
Coumarin Derivatives 259–271 79–83 IR: 1,720 (C=O lactone); 13C NMR: δ 160–165
Pyridine-Fluorobenzylidene 119–206 65–75 IR: 1,692 (C=O); 1H NMR: δ 2.49 (CH3)
Camphor Derivatives N/A 60 HRMS: m/z 341.1556 (M+)
  • Crystallography: The dihydronaphthalenylidene analog (2a) crystallizes in a monoclinic system (P2₁/c) with hydrogen-bonded dimers, influencing its stability .

Key Research Findings and Trends

Substituent Effects : Electron-donating groups (e.g., methoxy) on the benzylidene ring enhance bioactivity in neurological targets, while halogen substituents (e.g., bromo) improve cytotoxicity .

Stereoelectronic Factors : The Z,E-configuration of hydrazone linkages stabilizes planar conformations, optimizing binding to enzyme active sites .

Synthetic Challenges : Lower yields in indazole hybrids (62–78%) vs. coumarin derivatives (79–83%) suggest steric hindrance from bulky substituents .

Biological Activity

The compound (Z)-2-((E)-(3-allyl-2-hydroxybenzylidene)hydrazono)thiazolidin-4-one is a derivative of the thiazolidin-4-one scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazolidin-4-ones are known for their potential in treating various diseases, including cancer, diabetes, and infectious diseases. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure

The structure of (Z)-2-((E)-(3-allyl-2-hydroxybenzylidene)hydrazono)thiazolidin-4-one can be represented as follows:

C13H14N2O2S\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_2\text{S}

This compound features a thiazolidinone ring fused with a hydrazone moiety, which is crucial for its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of thiazolidin-4-one derivatives. For instance, compounds within this class have been shown to induce apoptosis in various cancer cell lines. In one study, derivatives exhibited significant antiproliferative effects against human lung (A549), breast (MCF-7), and liver (HepG2) cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .

Antidiabetic Effects

Thiazolidin-4-one derivatives are also recognized for their antidiabetic properties. They have been reported to enhance insulin sensitivity and improve glucose uptake in insulin-resistant models. For example, specific derivatives demonstrated the ability to lower blood glucose levels and improve lipid profiles in high-carbohydrate diet-induced diabetic mice .

Antimicrobial and Antiviral Properties

The antimicrobial activity of thiazolidin-4-ones has been extensively documented. They exhibit significant activity against various bacterial strains and have shown promise as antiviral agents. One study noted that certain derivatives effectively inhibited the replication of viruses such as the yellow fever virus and bovine viral diarrhea virus (BVDV), with IC50 values indicating considerable efficacy .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is heavily influenced by their structural modifications. The presence of substituents at specific positions on the thiazolidinone ring can enhance or diminish activity. For instance:

  • Allyl groups at position 3 have been associated with increased anticancer activity.
  • Hydroxyl groups enhance solubility and bioavailability, contributing to improved pharmacokinetic profiles.

A review of various derivatives suggests that optimizing these substituents can lead to more potent therapeutic agents .

Case Studies

StudyCompound TestedBiological ActivityIC50 Value
Sava et al., 2021Compound 7Antioxidant0.54 mM
Recent ResearchCompound 18Antiproliferative (MCF-7)Lower than irinotecan
Singh et al., 2023HydrazonothiazolidinonesAntiviral (BVDV)13 µg/mL

These case studies illustrate the promising potential of this class of compounds in various therapeutic areas.

Q & A

Q. What are the standard synthetic routes for preparing (Z)-2-((E)-(3-allyl-2-hydroxybenzylidene)hydrazono)thiazolidin-4-one?

The compound is synthesized via cyclocondensation of thiosemicarbazones with α-halo carbonyl compounds. A typical procedure involves refluxing 3-allyl-2-hydroxybenzaldehyde thiosemicarbazone with ethyl chloroacetate in ethanol in the presence of sodium acetate for 4–6 hours. The product is isolated by filtration and recrystallized from ethanol (yield ~75–87%) . Key characterization includes IR (C=O and C=N stretches at 1680–1720 cm⁻¹ and 1590–1620 cm⁻¹) and ¹H NMR (δ 8.5–12.0 ppm for hydrazone NH and aromatic protons) .

Q. How is X-ray diffraction (XRD) used to confirm the stereochemistry of thiazolidin-4-one derivatives?

Single-crystal XRD with software like SHELXL or ORTEP-III resolves the (Z/E)-configuration of hydrazone moieties. For example, the (Z)-configuration of the thiazolidinone ring and (E)-geometry of the hydrazone group were confirmed via atomic displacement parameters (ADPs) and torsion angles in analogous compounds . Data collection typically uses Mo-Kα radiation (λ = 0.71073 Å) at 100–296 K.

Advanced Research Questions

Q. How can computational methods (DFT, ab initio) validate experimental structural data for this compound?

Quantum chemical calculations (e.g., B3LYP/6-31G*) optimize molecular geometry and predict vibrational frequencies, NMR chemical shifts, and dimerization energies. For a related derivative, B3LYP showed <0.05 Å deviation in bond lengths compared to XRD data . Hirshfeld surface analysis further maps intermolecular interactions (e.g., C–H⋯O hydrogen bonds) critical for crystal packing .

Q. What strategies resolve contradictions in biological activity data across derivatives?

Discrepancies in antimicrobial or antitumor activity (e.g., MIC values varying by >50%) may arise from substituent electronic effects. For instance, electron-withdrawing groups (e.g., –Cl) enhance activity against E. coli by increasing electrophilicity of the thiazolidinone ring. Structure-activity relationship (SAR) studies using Hammett constants (σ) and molecular docking (e.g., with Staphylococcus aureus dihydrofolate reductase) can rationalize these trends .

Q. How do hydrogen-bonding patterns influence crystallization and stability?

Graph set analysis (e.g., Etter’s rules) identifies recurring motifs like R22(8)R_2^2(8) rings formed via N–H⋯O=C interactions. For thiazolidin-4-ones, intermolecular O–H⋯N (2.7–3.0 Å) and C–H⋯π bonds stabilize the crystal lattice, as shown in CCDC entries for similar compounds . Thermal stability (TGA/DSC) correlates with hydrogen-bond density.

Q. What experimental design optimizes enantiomeric purity during synthesis?

Chiral HPLC (e.g., Chiralpak IA column) with polarimetric detection monitors racemization. For asymmetric synthesis, use of (R)-BINOL-derived catalysts in cyclocondensation achieves >90% ee. Racemization risks increase under acidic conditions (pH < 4) due to protonation of the hydrazone nitrogen .

Data Contradiction Analysis

Q. Why do melting points vary significantly for structurally similar derivatives?

Melting points (e.g., 203–271°C) depend on crystal packing efficiency. Derivatives with para-substituted aryl groups (e.g., –OCH₃) exhibit lower m.p. due to reduced symmetry, while meta-substituted analogs form tighter lattices . Impurities from incomplete recrystallization (e.g., residual sodium acetate) can also depress m.p. by 5–10°C .

Q. How to interpret conflicting spectral data (e.g., ¹³C NMR shifts) in substituted analogs?

Discrepancies in carbonyl carbon shifts (δ 165–175 ppm) may reflect solvent polarity (DMSO vs. CDCl₃) or tautomerism between thione (C=S) and thiol (C–SH) forms. Deuterium exchange experiments (D₂O shake) and variable-temperature NMR clarify dynamic equilibria .

Methodological Recommendations

  • Synthesis: Use microwave-assisted methods (e.g., 150 W, 80°C, 20 min) to reduce reaction time from hours to minutes while maintaining yields >80% .
  • Characterization: Combine XRD with SC-XRD-validated DFT calculations to assign stereochemistry unambiguously .
  • Biological Assays: Standardize MIC testing using CLSI guidelines to minimize inter-lab variability .

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